molecular formula C20H14ClFN2O B12536024 Phenol, 4-[6-chloro-5-fluoro-1-(phenylmethyl)-1H-indazol-3-yl]- CAS No. 680613-13-2

Phenol, 4-[6-chloro-5-fluoro-1-(phenylmethyl)-1H-indazol-3-yl]-

Cat. No.: B12536024
CAS No.: 680613-13-2
M. Wt: 352.8 g/mol
InChI Key: ZNKJDTVCVULPNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenol, 4-[6-chloro-5-fluoro-1-(phenylmethyl)-1H-indazol-3-yl]- is a complex organic compound that belongs to the class of phenols and indazoles. This compound is characterized by the presence of a phenol group attached to an indazole ring system, which is further substituted with chloro, fluoro, and phenylmethyl groups. The unique structure of this compound makes it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 4-[6-chloro-5-fluoro-1-(phenylmethyl)-1H-indazol-3-yl]- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Phenol, 4-[6-chloro-5-fluoro-1-(phenylmethyl)-1H-indazol-3-yl]- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Sodium hydroxide, potassium tert-butoxide

Major Products Formed

    Oxidation: Quinones

    Reduction: Amines

    Substitution: Phenol derivatives with different substituents

Mechanism of Action

The mechanism of action of Phenol, 4-[6-chloro-5-fluoro-1-(phenylmethyl)-1H-indazol-3-yl]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Phenol, 4-[6-chloro-5-fluoro-1-(phenylmethyl)-1H-indazol-3-yl]- can be compared with other similar compounds, such as:

The uniqueness of Phenol, 4-[6-chloro-5-fluoro-1-(phenylmethyl)-1H-indazol-3-yl]- lies in its specific combination of substituents, which imparts distinct chemical and biological properties.

Properties

CAS No.

680613-13-2

Molecular Formula

C20H14ClFN2O

Molecular Weight

352.8 g/mol

IUPAC Name

4-(1-benzyl-6-chloro-5-fluoroindazol-3-yl)phenol

InChI

InChI=1S/C20H14ClFN2O/c21-17-11-19-16(10-18(17)22)20(14-6-8-15(25)9-7-14)23-24(19)12-13-4-2-1-3-5-13/h1-11,25H,12H2

InChI Key

ZNKJDTVCVULPNH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC(=C(C=C3C(=N2)C4=CC=C(C=C4)O)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.